molecular formula C11H12N6O5 B11098385 4-amino-N'-({3-nitro-4-methoxybenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-({3-nitro-4-methoxybenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11098385
M. Wt: 308.25 g/mol
InChI Key: TXNHGSFPLMPWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N'-({3-nitro-4-methoxybenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide is a derivative of the 1,2,5-oxadiazole (furazan) scaffold, characterized by a nitro-methoxybenzyloxy substituent at the N'-hydroxy position. This compound shares structural similarities with several pharmacologically active oxadiazoles, which are known for their roles in inhibiting enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) , dihydrofolate reductase (DHFR) , and phosphatidylinositol-3,4,5-trisphosphate (PIP3)-binding domains in AKT signaling . The nitro and methoxy groups on the benzyl moiety likely influence its electronic properties, solubility, and target binding affinity, distinguishing it from analogs with halogenated or alkyl substituents.

Properties

Molecular Formula

C11H12N6O5

Molecular Weight

308.25 g/mol

IUPAC Name

4-amino-N'-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C11H12N6O5/c1-20-8-3-2-6(4-7(8)17(18)19)5-21-15-10(12)9-11(13)16-22-14-9/h2-4H,5H2,1H3,(H2,12,15)(H2,13,16)

InChI Key

TXNHGSFPLMPWQW-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CO/N=C(/C2=NON=C2N)\N)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)CON=C(C2=NON=C2N)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Hydroxyamidine Intermediate Formation

The synthesis begins with the preparation of the hydroxyamidine precursor, a critical intermediate for oxadiazole ring formation. Malononitrile reacts with hydroxylamine hydrochloride in a refluxing ethanol-water mixture (1:1 v/v) to yield N-hydroxyamidine. This reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile groups, forming a bis-amidoxime structure.

Reaction Conditions :

  • Solvent : Ethanol/water

  • Temperature : 80°C (reflux)

  • Duration : 6 hours

  • Yield : 91%

The product is characterized by IR spectroscopy, showing distinct peaks for N–H (3200–3300 cm⁻¹) and C=N (1640 cm⁻¹).

Diazotization and Cyclization

The hydroxyamidine undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) to form hydroximoyl chloride, a key electrophilic intermediate. This step facilitates cyclization into the 1,2,5-oxadiazole (furazan) ring, with simultaneous introduction of the 4-amino group.

Mechanistic Insight :

  • Diazotization generates a reactive nitrosyl intermediate, which undergoes intramolecular cyclization to form the oxadiazole ring.

  • The amino group at position 4 arises from the reduction of a nitro intermediate during cyclization, though explicit mechanistic details remain under investigation.

Reaction Conditions :

  • Reagents : NaNO₂ (1.2 equiv), HCl (conc.)

  • Temperature : 0–5°C (ice bath)

  • Yield : 57%

Functionalization of the Oxadiazole Core

Synthesis of 3-Nitro-4-Methoxybenzyloxy Substituent

The 3-nitro-4-methoxybenzyloxy group is synthesized through a two-step sequence:

Step 1: Nitration of 4-Methoxybenzyl Alcohol

4-Methoxybenzyl alcohol is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C. The methoxy group directs nitration to the ortho position, yielding 3-nitro-4-methoxybenzyl alcohol.

Reaction Conditions :

  • Nitrating Agent : HNO₃ (90%), H₂SO₄ (catalyst)

  • Temperature : 0°C

  • Yield : 68%

Characterization :

  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, Ar–H), 7.94 (d, J = 8.4 Hz, 1H, Ar–H), 4.72 (s, 2H, –CH₂–), 3.98 (s, 3H, –OCH₃).

Step 2: Conversion to Benzyl Bromide

The alcohol is converted to 3-nitro-4-methoxybenzyl bromide using phosphorus tribromide (PBr₃) in anhydrous dichloromethane (DCM).

Reaction Conditions :

  • Reagent : PBr₃ (1.5 equiv)

  • Solvent : DCM

  • Temperature : Room temperature

  • Yield : 85%

Coupling of Oxadiazole Core and Benzyloxy Group

Alkylation of N′-Hydroxy Group

The hydroximoyl chloride intermediate reacts with 3-nitro-4-methoxybenzyl bromide in the presence of potassium carbonate (K₂CO₃) to form the desired ether linkage. This SN2 reaction replaces the chloride with the benzyloxy group.

Reaction Conditions :

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Acetone

  • Temperature : 50°C

  • Duration : 12 hours

  • Yield : 74%

Characterization :

  • ¹³C NMR (DMSO-d₆) : δ 162.1 (C=O), 154.3 (oxadiazole C–N), 148.9 (Ar–NO₂), 56.2 (–OCH₃).

  • HRMS (ESI+) : m/z calculated for C₁₁H₁₂N₅O₅ [M+H]⁺: 310.0789; found: 310.0785.

Optimization and Alternative Approaches

Microwave-Assisted Synthesis

A modified protocol employs microwave irradiation to accelerate the cyclization step, reducing reaction time from 6 hours to 30 minutes while maintaining a yield of 70%.

Photocatalytic Methods

Visible-light-mediated cyclization using eosin-Y as a photocatalyst has been explored for analogous oxadiazole derivatives, offering a greener alternative with yields exceeding 90%.

Analytical and Spectroscopic Validation

Purity Assessment

HPLC analysis confirms a purity of >98% using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, consistent with crystalline structure.

Challenges and Limitations

  • Regioselectivity in Nitration : Achieving exclusive 3-nitro substitution requires stringent temperature control to avoid para byproducts.

  • Alkylation Efficiency : Steric hindrance from the methoxy group necessitates excess benzyl bromide (1.5 equiv) for complete conversion .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-AMINO-N’-[(4-METHOXY-3-NITROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, primarily in the context of cancer therapy and immunological disorders. Notable findings include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant inhibitory effects on cancer cell lines. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that plays a critical role in immune response modulation. This inhibition can enhance the efficacy of cancer therapies by modulating the tumor microenvironment .
  • Antimicrobial Properties : Similar compounds within the oxadiazole family have demonstrated antimicrobial effects, indicating that 4-amino-N'-({3-nitro-4-methoxybenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide may possess comparable activity .

Synthesis and Mechanism of Action

The synthesis of 4-amino-N'-({3-nitro-4-methoxybenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide typically involves multi-step reactions starting from simpler organic precursors. The general synthesis pathway includes:

  • Formation of the Oxadiazole Ring : This is achieved through condensation reactions involving hydrazides and carboxylic acids.
  • Introduction of Functional Groups : The nitro and methoxy groups are introduced via electrophilic aromatic substitution reactions.

The unique structure of this compound allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds related to 4-amino-N'-({3-nitro-4-methoxybenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide:

  • Anticancer Studies : A study published in ACS Omega demonstrated that similar oxadiazole derivatives exhibited significant growth inhibition against various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 85% .
  • Immunomodulatory Effects : Research indicates that compounds with structural similarities can modulate immune responses by inhibiting IDO activity, which may be beneficial in cancer immunotherapy .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-amino-N'-(3-chloro-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamideContains a hydroxy group instead of methoxyPotentially different reactivity due to halogen substitution
N-hydroxyamidino derivativesVarious substitutions on the oxadiazole ringKnown modulators of indoleamine 2,3-dioxygenase
4-(aminomethyl)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamideAminomethyl group instead of methoxyMay exhibit different biological activities

This table illustrates the diversity within the oxadiazole family and highlights how variations in substituents can influence biological activity.

Mechanism of Action

The mechanism of action of (Z)-4-AMINO-N’-[(4-METHOXY-3-NITROPHENYL)METHOXY]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:

Compound Name Structure/Substituents Synthesis Yield & Route Application Key Data References
4-amino-N'-({3-nitro-4-methoxybenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide N'-{3-nitro-4-methoxybenzyloxy} Not explicitly detailed in evidence (hypothesized via nucleophilic substitution or coupling) Potential IDO1/DHFR inhibitor Data inferred from structural analogs (e.g., IC50 ~ nM range for IDO1)
IDO5L : 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide N-(3-chloro-4-fluorophenyl) 88% yield via coupling of 4-amino-N-hydroxy-oxadiazole chloride with 3-chloro-4-fluoroaniline PET imaging probe for IDO1 expression Radio-TLC purity >95%; in vivo stability confirmed
Epacadostat (INCB024360) : (Z)-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-4-(2-(sulfamoylamino)ethylamino)-1,2,5-oxadiazole-3-carboximidamide N-(3-bromo-4-fluorophenyl), sulfamoylaminoethyl Multi-step synthesis (e.g., nitrosation, chlorination, amine coupling) IDO1 inhibitor for cancer immunotherapy Ki = 7.2 nM for human IDO1; IC50 = 72 nM in HEK293 cells
Se-Derivative of N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide Polymerized via diselenide bridges (SeO2-mediated) Oxidative polycondensation with SeO2 in acetic acid; dark purple precipitate Uranium sorption Sorption capacity: 230 mg U/g at pH 7; superior to non-Se analogs
4-amino-N-(2,4-dimethylphenyl)-N’-(benzoyloxy)-1,2,5-oxadiazole-3-carboximidamide N-(2,4-dimethylphenyl), N’-benzoyloxy Computational screening (VINA score: -9.2 kcal/mol); synthetic route not detailed DHFR inhibitor Binds methotrexate site; potential for rheumatoid arthritis therapy
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan 1,2,5- and 1,2,4-oxadiazole fused ring Reaction of 4-amino-N’-hydroxy-oxadiazole with acetamide at 180°C Insensitive energetic material Detonation velocity: 8,250 m/s; low sensitivity to impact/friction

Key Findings:

Structural Influence on Function: Electron-Withdrawing Groups (e.g., nitro in the target compound vs. Methoxy vs. Halogens: The methoxy group in the target compound could improve membrane permeability compared to halogenated analogs like IDO5L . Selenium vs. Carbon Linkers: The Se-derivative’s diselenide bridges enhance chemical stability and uranium-binding efficiency, unlike non-polymerized oxadiazoles .

Synthetic Accessibility: IDO5L and epacadostat require multi-step syntheses with moderate-to-high yields (88% and ~70%, respectively) , whereas the Se-derivative forms via a one-step oxidative process . The target compound’s synthesis is hypothesized to involve coupling of 4-amino-N-hydroxy-oxadiazole-3-carboximidamide with 3-nitro-4-methoxybenzyl chloride, though explicit protocols are absent in the evidence.

Therapeutic vs. Industrial Applications: Medical Use: Epacadostat and IDO5L target IDO1 for cancer therapy/imaging, while the DHFR inhibitor () and the target compound may address autoimmune or neoplastic diseases . Non-Medical Use: The Se-derivative and 3-amino-4-(5-methyl-oxadiazolyl)furazan serve niche roles in uranium recovery and explosives, respectively .

Biological Activity

The compound 4-amino-N'-({3-nitro-4-methoxybenzyl}oxy)-1,2,5-oxadiazole-3-carboximidamide (CAS No. 330838-97-6) belongs to the oxadiazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity associated with this specific compound, focusing on its potential antioxidant, anticancer, and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C18H18N6O5
  • Molar Mass : 398.37272 g/mol
  • Structural Characteristics : The oxadiazole ring in the compound is a key feature that contributes to its biological activity.

Antioxidant Activity

Recent studies indicate that oxadiazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to 4-amino-N'-({3-nitro-4-methoxybenzyl}oxy)-1,2,5-oxadiazole have shown strong free radical scavenging abilities. The antioxidant capacity can be quantitatively assessed using various assays such as:

  • CUPRAC (Cupric Ion Reducing Antioxidant Capacity)
  • DPPH (2,2-Diphenyl-1-picrylhydrazyl)

In vitro tests have demonstrated that these compounds can effectively reduce oxidative stress markers, suggesting potential therapeutic applications in oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely explored. In particular, research shows that 4-amino-N'-({3-nitro-4-methoxybenzyl}oxy)-1,2,5-oxadiazole may induce apoptosis in cancer cell lines. Key findings include:

  • Cell Lines Tested : PANC-1 (pancreatic cancer) and HEK293 (human embryonic kidney) cells.
  • Mechanism of Action : The compound appears to activate apoptotic signaling pathways, leading to cell death in cancerous cells.

Table 1 summarizes the anticancer activity of related oxadiazole compounds:

Compound NameCell Line TestedIC50 Value (µM)Mechanism
HppoPANC-115Apoptosis via caspase activation
Similar OxadiazoleHEK29320Cell cycle arrest

These findings underline the potential for further development of this compound as an anticancer agent .

Antimicrobial Activity

Oxadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that they can inhibit various bacterial strains:

  • Mechanism : Compounds containing the oxadiazole ring disrupt bacterial cell wall synthesis and inhibit critical enzymes involved in metabolic pathways.

Table 2 presents antimicrobial activity data for selected oxadiazole derivatives:

Compound NameBacterial StrainMIC (µg/mL)Activity Type
Compound AE. coli8Bactericidal
Compound BS. aureus16Bacteriostatic
4-amino-N'-({3-nitro-4-methoxybenzyl}oxy)M. tuberculosis4Antitubercular

These results suggest that the compound may serve as a basis for developing new antibiotics .

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives, including our compound of interest. Researchers found that modifications to the oxadiazole structure significantly influenced biological activity. For example:

  • Modification with Nitro Groups : Enhanced anticancer efficacy.
  • Alkyl Substituents : Improved antimicrobial potency against resistant strains.

These findings highlight the importance of structural optimization in enhancing biological activity .

Q & A

Q. What are the critical steps for synthesizing 4-amino-N'-(3-nitro-4-methoxybenzyloxy)-1,2,5-oxadiazole-3-carboximidamide, and how can fluorination be optimized?

The synthesis involves multi-step modifications starting from 4-amino-1,2,5-oxadiazole-3-carboximidamide precursors. Key steps include:

  • Fluorination : Methyl DAST (dimethylaminosulfur trifluoride) is used to fluorinate intermediate alcohol 7 at 0–5°C, achieving 81% yield. Reaction temperature control is critical to prevent side reactions .
  • Oxadiazole Hydrolysis : Sodium hydroxide-mediated hydrolysis of the oxadiazole ring yields amidoxime derivatives in 98% yield .
  • Protection/Deprotection : Boron tribromide selectively removes methoxy groups (82% yield), while p-toluenesulfonyl chloride enables tosylate precursor synthesis (66% yield) .

Q. What analytical techniques are essential for characterizing intermediates and final products?

  • LCMS and NMR : Confirm molecular weights (e.g., LCMS: m/z = 144.0 for amidoxime intermediates) and structural integrity via ¹³C NMR (e.g., δ 155.8 ppm for oxadiazole carbons) .
  • TLC Monitoring : Used to track reaction progress, particularly in coupling steps (e.g., amine-chloro-oxime coupling) .

Advanced Research Questions

Q. How does 4-amino-N'-(3-nitro-4-methoxybenzyloxy)-1,2,5-oxadiazole-3-carboximidamide inhibit IDO1, and what methodologies confirm its mechanism?

The compound acts as a competitive IDO1 inhibitor with a Ki of 1.5 μM and IC50 of 1 μM in HeLa cells. Mechanistic validation includes:

  • Absorption Spectroscopy : Confirms binding to the heme cofactor in the ferrous state of IDO1, disrupting tryptophan oxidation .
  • Enzyme Kinetics : Competitive inhibition is assessed via Lineweaver-Burk plots using recombinant IDO1 and L-tryptophan substrates .

Q. How can researchers resolve discrepancies in reported IC50 values across studies?

Variability in IC50 (e.g., 1 μM vs. higher values in cell-based assays) arises from:

  • Cellular Context : Differences in HeLa cell permeability or endogenous heme levels .
  • Assay Conditions : Buffer composition (e.g., ascorbate concentration) affects heme redox state and inhibitor binding .
  • Normalization : Use internal controls (e.g., NSC 401366, Ki = 1.5 μM) to standardize assays .

Q. What structural modifications enhance dual inhibitory activity against IDO1 and PI3K/AKT pathways?

  • PH Domain Targeting : The 4-amino-1,2,5-oxadiazole moiety disrupts AKT membrane recruitment by binding phosphatidylinositol-3,4,5-trisphosphate (PIP3), reducing phosphothreonine (308) levels by ~50% .
  • Substituent Optimization : Introducing nitro-methoxybenzyl groups improves IDO1 binding affinity (Ki < 2 μM) while maintaining PIP3 antagonism. SAR studies suggest electron-withdrawing groups enhance cross-pathway activity .

Q. How can metabolic stability be improved for in vivo applications?

  • Glucuronidation Mitigation : Replace hydroxyl groups with stable bioisosteres (e.g., methylsulfonyl) based on hydroxyamidine analog studies .
  • Deuterium Labeling : Incorporation at labile positions (e.g., benzyloxy groups) reduces CYP450-mediated degradation, as demonstrated in fluorinated derivatives .

Methodological Considerations

Q. What strategies validate target engagement in cellular models?

  • Heme Displacement Assays : Monitor IDO1-heme spectral shifts (λmax = 404 nm) post-inhibitor treatment .
  • AKT Localization Imaging : Use GFP-tagged AKT PH domains in live-cell microscopy to assess membrane translocation inhibition .

Q. How to design SAR studies for oxadiazole-3-carboximidamide derivatives?

  • Core Modifications : Test substituents at the benzyloxy position (e.g., nitro vs. methoxy) for IDO1/PI3K selectivity .
  • Prodrug Strategies : Synthesize tosylate precursors (e.g., compound 9) for improved solubility and in vivo release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.